molecular formula C11F23I B12319361 Tricosafluoroundecyl iodide CAS No. 307-50-6

Tricosafluoroundecyl iodide

Cat. No.: B12319361
CAS No.: 307-50-6
M. Wt: 695.98 g/mol
InChI Key: TZOCNIUPCRBERM-UHFFFAOYSA-N
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Description

Tricosafluoroundecyl iodide is an organic compound with the molecular formula C11F23I. It is a colorless liquid that is soluble in organic solvents such as diethyl ether and n-hexane but is almost insoluble in water . This compound is known for its high fluorine content, which imparts unique chemical properties, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricosafluoroundecyl iodide can be synthesized through the iodination of tricosafluoroundecane. The reaction typically involves the use of iodine and a suitable solvent under controlled conditions. The process requires careful handling due to the reactivity of iodine and the need to maintain specific temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale iodination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Tricosafluoroundecyl iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tricosafluoroundecyl iodide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tricosafluoroundecyl iodide involves its ability to undergo various chemical transformations, primarily driven by the reactivity of the iodine atom and the stability of the fluoroalkyl chain. The compound can participate in radical reactions, where the iodine atom is abstracted, leading to the formation of fluoroalkyl radicals. These radicals can then engage in further chemical reactions, such as addition to alkenes or abstraction of hydrogen atoms from other molecules .

Comparison with Similar Compounds

  • Perfluorodecyl iodide
  • Tricosafluoro-1-iodo-undecane

Comparison: Tricosafluoroundecyl iodide is unique due to its specific chain length and high fluorine content, which impart distinct physical and chemical properties. Compared to perfluorodecyl iodide, this compound has a longer carbon chain, resulting in different solubility and reactivity characteristics. The high fluorine content also enhances its stability and resistance to chemical degradation, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoro-11-iodoundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11F23I/c12-1(13,2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32)3(16,17)5(20,21)7(24,25)9(28,29)11(33,34)35
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOCNIUPCRBERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11F23I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880122
Record name 1-Iodoperfluoroundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-50-6
Record name 1-Iodoperfluoroundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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